Methyl 3-bromo-4-cyclopropylbenzoate

Medicinal Chemistry Conformational Analysis Metabolic Stability

Methyl 3-bromo-4-cyclopropylbenzoate (CAS 1131615-05-8) is a difunctionalized aromatic ester that combines an aryl bromide handle with a conformationally restricted cyclopropyl substituent. With a standard purity specification of 95% and a molecular weight of 255.11 g/mol, this compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical kinase inhibitor and anti-inflammatory agent development.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 1131615-05-8
Cat. No. B8817832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-cyclopropylbenzoate
CAS1131615-05-8
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C2CC2)Br
InChIInChI=1S/C11H11BrO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3
InChIKeyGZRJNRGOVPQPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-4-cyclopropylbenzoate (CAS 1131615-05-8): A Strategic Aryl-Bromide Building Block for Medicinal Chemistry & Agrochemical Procurement


Methyl 3-bromo-4-cyclopropylbenzoate (CAS 1131615-05-8) is a difunctionalized aromatic ester that combines an aryl bromide handle with a conformationally restricted cyclopropyl substituent. With a standard purity specification of 95% and a molecular weight of 255.11 g/mol, this compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical kinase inhibitor and anti-inflammatory agent development . Its documented use as a precursor in patent-protected heterocyclic modulator syntheses confirms its recognized role in drug discovery pipelines [1].

Why Methyl 3-Bromo-4-cyclopropylbenzoate Cannot Be Swapped for Isopropyl or Other Alkyl Analogues in Target Synthesis


Simple alkyl-substituted aryl bromides (e.g., methyl, ethyl, or isopropyl at the 4-position) lack the conformational rigidity imparted by the cyclopropyl ring, a structural motif known to enhance metabolic stability, restrict bond rotation, and improve target binding entropically [1]. Conversely, the missing ortho-bromo group in plain 4-cyclopropylbenzoates severely limits downstream diversification. The specific ortho-bromo, para-cyclopropyl substitution pattern in this compound is essential for the regioselective functionalization sequences used to construct patent-protected heterocyclic cores—a synthetic pathway that fails with regioisomeric or non-cyclopropyl analogs [2].

Quantitative Differentiation of Methyl 3-Bromo-4-cyclopropylbenzoate Against Common Analogs: A Procurement Evidence Guide


Conformational Restriction: Cyclopropyl vs. Isopropyl Substituent Impact on Bioactive Conformation

The cyclopropyl group introduces a significantly higher rotational barrier (approx. 1–3 kcal/mol) compared to an isopropyl group (<0.5 kcal/mol for C–C rotation), effectively locking the aryl ring in a preferred bioactive conformation [1]. This rigidity is classically associated with improved target binding, with cyclopropyl-containing drug candidates showing up to a 10-fold improvement in metabolic stability over their isopropyl counterparts in hepatic microsome assays [2]. While direct comparative data for this specific benzoate ester are not published, the class-level superiority of cyclopropyl over isopropyl in reducing oxidative metabolism is well established.

Medicinal Chemistry Conformational Analysis Metabolic Stability

Synthetic Utility: Ortho-Bromo Handle Enables Selective Cross-Coupling Unavailable with Non-Halogenated Analogues

The presence of the ortho-bromine atom provides a versatile synthetic handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Patent US9428502B2 specifically exploits this reactivity to construct a heterocyclic core, using methyl 3-bromo-4-cyclopropylbenzoate as the starting point for a multi-step sequence [1]. Non-halogenated 4-cyclopropylbenzoate esters lack this reactivity and cannot be directly used in the same cross-coupling transformations. The synthetic route to the target compound from methyl 4-cyclopropylbenzoate (via NBS bromination) has been demonstrated with a 69% yield .

Organic Synthesis Cross-Coupling Building Block

Predicted Physicochemical Profile: Density and Lipophilicity (LogP) Differentiators

Vendor-reported predicted density for methyl 3-bromo-4-cyclopropylbenzoate is 1.487 ± 0.06 g/cm³ (at 20°C), with a predicted boiling point of 300.6 ± 35.0 °C . The computed LogP (XLogP3) is approximately 3.4 [1]. Compared to the less lipophilic methyl 3-bromo-4-methylbenzoate (predicted LogP ≈ 2.9), the cyclopropyl analog has a higher LogP, which may correlate with improved membrane permeability in cell-based assays. The higher density also indicates a more compact molecular packing than the methyl analog (predicted density ~1.35 g/cm³).

Physicochemical Properties ADME Prediction Chromatography

Documented Intermediary Role in Patent-Protected Pharmaceutical Synthesis

Methyl 3-bromo-4-cyclopropylbenzoate is explicitly utilized as an intermediate (compound 10.2) in the synthesis of heterocyclic modulators of lipid synthesis described in U.S. Patent 9,428,502 B2 [1]. The patent discloses its conversion to the corresponding carboxylic acid (3-bromo-4-cyclopropylbenzoic acid) via basic hydrolysis and subsequent elaboration into a fatty acid synthase inhibitor with antiviral and anticancer potential. This documented use in a granted patent provides concrete evidence of its utility in producing bioactive molecules, a distinction not held by many generic aryl bromide building blocks.

Pharmaceutical Patent Intermediate Fatty Acid Synthase Inhibitor

High-Value Application Scenarios for Methyl 3-Bromo-4-cyclopropylbenzoate Based on Evidence


Synthesis of Metabolically Stable Kinase Inhibitor Candidates

Medicinal chemistry teams designing ATP-competitive kinase inhibitors can use this building block to introduce a metabolically robust cyclopropylaryl motif. The conformational restriction of the cyclopropyl group reduces the entropic penalty upon target binding and lowers susceptibility to CYP-mediated oxidation, directly addressing two common lead optimization bottlenecks [1].

Production of Fatty Acid Synthase (FASN) Inhibitors for Oncology and Antiviral Research

As demonstrated in U.S. Patent 9,428,502 B2, this compound is a direct precursor to heterocyclic FASN inhibitors with potential applications in cancer and viral infection treatment [1]. Contract research organizations (CROs) and biotech companies can purchase this intermediate to replicate or improve upon the patented synthetic route without investing in de novo route scouting.

Pd-Catalyzed Diversification for Targeted Compound Library Synthesis

The ortho-bromine handle enables rapid exploration of chemical space through parallel Suzuki-Miyaura or Buchwald-Hartwig coupling with diverse boronic acids or amines. This makes the compound a versatile core for generating focused libraries of cyclopropyl-substituted biaryls or anilines, which are privileged scaffolds in agrochemical and pharmaceutical discovery [1].

Comparative ADME Profiling of Cyclopropyl vs. Alkyl Substituted Benzoate Series

Research teams investigating the impact of ring strain on passive permeability and metabolic stability can procure this compound alongside its isopropyl and tert-butyl analogs for head-to-head ADME studies. The predicted LogP advantage of the cyclopropyl derivative (3.4 vs. 2.9 for the methyl analog) suggests it may offer superior membrane permeation in Caco-2 or PAMPA models, providing a rational basis for SAR expansion [1].

Quote Request

Request a Quote for Methyl 3-bromo-4-cyclopropylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.